molecular formula C10H12N4O3 B11429679 8-hydroxy-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione

8-hydroxy-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11429679
M. Wt: 236.23 g/mol
InChI Key: VYKDJUXSPFXKFJ-UHFFFAOYSA-N
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Description

8-hydroxy-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative known for its diverse biological activities. This compound is structurally related to caffeine and theobromine, which are well-known stimulants found in coffee and chocolate, respectively. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-hydroxy-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as xanthine derivatives.

    Alkylation: The xanthine derivative undergoes alkylation with prop-2-en-1-yl halide in the presence of a base, such as potassium carbonate, to introduce the prop-2-en-1-yl group at the 7-position.

    Hydroxylation: The resulting intermediate is then subjected to hydroxylation using a suitable oxidizing agent, such as hydrogen peroxide, to introduce the hydroxyl group at the 8-position.

    Methylation: Finally, the compound is methylated at the 1 and 3 positions using methyl iodide in the presence of a base, such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

8-hydroxy-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 8-position can be oxidized to form a ketone.

    Reduction: The compound can undergo reduction reactions to form dihydro derivatives.

    Substitution: The prop-2-en-1-yl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Formation of 8-keto-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various alkyl or aryl substituted derivatives.

Scientific Research Applications

8-hydroxy-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a model compound to study purine chemistry and reactivity.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of adenosine receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 8-hydroxy-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with various molecular targets:

    Adenosine Receptors: The compound acts as an antagonist at adenosine receptors, blocking the effects of adenosine and leading to increased alertness and reduced fatigue.

    Enzyme Inhibition: It inhibits certain enzymes involved in the metabolism of purines, thereby affecting cellular energy balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant found in coffee.

    Theobromine: 3,7-dimethylxanthine, found in chocolate and known for its mild stimulant effects.

    Theophylline: 1,3-dimethylxanthine, used in the treatment of respiratory diseases.

Uniqueness

8-hydroxy-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the hydroxyl group at the 8-position and the prop-2-en-1-yl group at the 7-position. These structural features confer distinct biological activities and make it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

IUPAC Name

1,3-dimethyl-7-prop-2-enyl-9H-purine-2,6,8-trione

InChI

InChI=1S/C10H12N4O3/c1-4-5-14-6-7(11-9(14)16)12(2)10(17)13(3)8(6)15/h4H,1,5H2,2-3H3,(H,11,16)

InChI Key

VYKDJUXSPFXKFJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=O)N2)CC=C

Origin of Product

United States

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